Ibuprofen-13C6
Description
Ibuprofen-13C6, also known as [U-Ring-13C6]-Ibuprofen, is a variant of the common non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, where the six carbon atoms in the benzene ring are replaced with Carbon-13 isotopes . It has the empirical formula 13C6C7H18O2 and a molecular weight of 212.24 .
Synthesis Analysis
The synthesis of Ibuprofen involves several steps, starting from benzene. The Boots process and the Boots-Hoechst-Celanese process are two classic industrial organic syntheses of Ibuprofen. Both processes access Ibuprofen through the same key intermediate, 4’-isobutylacetophenone . A Friedel-Crafts acylation of isobutylbenzene is used to produce this key intermediate .
Molecular Structure Analysis
The molecular structure of Ibuprofen-13C6 is represented by the SMILES string CC(C(O)=O)[13C]1=[13CH][13CH]=13CC)[13CH]=[13CH]1
. This indicates that the six carbon atoms in the benzene ring of the Ibuprofen molecule are replaced with Carbon-13 isotopes .
Physical And Chemical Properties Analysis
Ibuprofen-13C6 is an analytical standard with a quality level of 100 and an assay of ≥95.0% (HPLC) . It is suitable for techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) . The storage temperature is 2-8°C .
Safety And Hazards
properties
IUPAC Name |
2-[4-(2-methylpropyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i4+1,5+1,6+1,7+1,11+1,12+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFNNWSXXWATRW-HNHUTNRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675969 | |
Record name | 2-[4-(2-Methylpropyl)(~13~C_6_)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ibuprofen-13C6 | |
CAS RN |
1216459-54-9 | |
Record name | 2-[4-(2-Methylpropyl)(~13~C_6_)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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